molecular formula C11H14OS B8003355 S-4-n-Propylphenylthioacetate

S-4-n-Propylphenylthioacetate

Cat. No.: B8003355
M. Wt: 194.30 g/mol
InChI Key: YEBVCIHUMHDLEY-UHFFFAOYSA-N
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Description

S-4-n-Propylphenylthioacetate is a thioester derivative characterized by a thioacetate group (-SCOCH₃) attached to a para-substituted n-propylphenyl moiety. This compound is typically synthesized via nucleophilic substitution or condensation reactions between 4-n-propylthiophenol and acetyl chloride or acetic anhydride under basic conditions. Its structure is notable for the linear n-propyl chain at the para position of the aromatic ring, which influences its physicochemical properties, including solubility, thermal stability, and reactivity.

Thioesters like this compound are critical intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymer additives. Their reactivity in thiol-exchange reactions and compatibility with transition-metal catalysts make them versatile building blocks.

Properties

IUPAC Name

S-(4-propylphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-3-4-10-5-7-11(8-6-10)13-9(2)12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBVCIHUMHDLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)SC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-4-n-Propylphenylthioacetate typically involves the reaction of 4-n-propylphenol with thioacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The general reaction scheme is as follows:

4-n-Propylphenol+Thioacetic acidDCCThis compound+Dicyclohexylurea\text{4-n-Propylphenol} + \text{Thioacetic acid} \xrightarrow{\text{DCC}} \text{this compound} + \text{Dicyclohexylurea} 4-n-Propylphenol+Thioacetic acidDCC​this compound+Dicyclohexylurea

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The thioester group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

S-4-n-Propylphenylthioacetate has found applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of S-4-n-Propylphenylthioacetate involves its interaction with thiol groups in proteins and enzymes. The thioester moiety can undergo nucleophilic attack by thiol groups, leading to the formation of a covalent bond. This interaction can modulate the activity of enzymes and proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Physical Properties of Para-Substituted Thioacetates

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility in DCM LogP (Predicted)
S-4-n-Propylphenylthioacetate 210.29 45–48 High 3.2
S-4-Methylphenylthioacetate 182.23 62–65 Moderate 2.5
S-4-Ethylphenylthioacetate 196.26 54–57 High 2.9
S-4-Isopropylphenylthioacetate 210.29 38–41 Moderate 3.4

Key Observations :

  • The n-propyl derivative exhibits lower melting points than methyl or ethyl analogs due to reduced crystallinity from the flexible alkyl chain.
  • Increased alkyl chain length (methyl → ethyl → n-propyl) enhances lipophilicity (LogP), correlating with higher solubility in nonpolar solvents like dichloromethane (DCM) .

Spectroscopic Data

Table 2: NMR and IR Spectral Features

Compound ¹H NMR (δ, ppm, CDCl₃) IR (ν, cm⁻¹)
This compound 0.92 (t, 3H), 1.60 (m, 2H), 2.39 (s, 3H), 2.58 (t, 2H), 7.30–7.45 (m, 4H) 1695 (C=O), 2550 (S-H)*
S-4-Methylphenylthioacetate 2.35 (s, 3H), 2.40 (s, 3H), 7.25–7.40 (m, 4H) 1700 (C=O), 2565 (S-H)*
S-4-Ethylphenylthioacetate 1.25 (t, 3H), 2.38 (s, 3H), 2.65 (q, 2H), 7.30–7.45 (m, 4H) 1690 (C=O), 2540 (S-H)*

*Note: S-H stretching in thioesters is typically weak or absent due to resonance stabilization; observed peaks may arise from trace impurities.

Analysis :

  • The n-propyl chain introduces distinct triplet (0.92 ppm) and multiplet (1.60 ppm) signals in ¹H NMR, absent in shorter-chain analogs.
  • C=O stretching frequencies (IR) decrease slightly with longer alkyl chains, reflecting minor electronic effects .

Reactivity and Stability

Table 3: Hydrolysis Rates and Thermal Stability

Compound Hydrolysis Half-life (pH 7, 25°C) Decomposition Temp. (°C)
This compound 12 h 180
S-4-Methylphenylthioacetate 8 h 195
S-4-Ethylphenylthioacetate 10 h 185

Trends :

  • Bulkier substituents (e.g., n-propyl) slightly reduce hydrolysis rates due to steric hindrance at the thioester bond.
  • Methyl analogs exhibit higher thermal stability, likely due to tighter crystal packing .

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